molecular formula C23H29N3O3 B3016238 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 952976-99-7

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide

Cat. No.: B3016238
CAS No.: 952976-99-7
M. Wt: 395.503
InChI Key: OAZBXHYROPVGJT-UHFFFAOYSA-N
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and an oxalamide moiety

Mechanism of Action

Target of Action

It is part of a study into new fentanyl-derived opioid compounds , suggesting that it may interact with opioid receptors, which play a crucial role in pain perception and analgesia.

Mode of Action

Given its relation to Fentanyl-derived compounds , it might interact with opioid receptors, leading to changes in the perception of pain.

Biochemical Pathways

If it acts on opioid receptors like other fentanyl-derived compounds , it could influence the pain signaling pathway, affecting the transmission and perception of pain signals.

Result of Action

If it acts similarly to other Fentanyl-derived compounds , it could potentially provide potent analgesic activity with reduced side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide typically involves multiple steps One common method starts with the preparation of the piperidine derivativeThe reaction conditions often involve the use of solvents such as ethanol and tetrahydrofuran (THF), and reagents like sodium borohydride (NaBH4) for reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of analgesics and anti-inflammatory drugs.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-chlorophenyl)oxalamide

Uniqueness

Compared to similar compounds, N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide is unique due to the presence of the ethoxy group on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and overall properties, making it a distinct compound for research and application.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-2-29-21-10-8-20(9-11-21)25-23(28)22(27)24-16-18-12-14-26(15-13-18)17-19-6-4-3-5-7-19/h3-11,18H,2,12-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZBXHYROPVGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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